molecular formula C20H19N3O4S B2376214 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide CAS No. 2034299-77-7

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide

Cat. No.: B2376214
CAS No.: 2034299-77-7
M. Wt: 397.45
InChI Key: LTHXIVMIPBTFHS-UHFFFAOYSA-N
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Description

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core, a phenyl linker, and a benzo[d][1,3]dioxole sulfonamide moiety. This structure combines electron-rich aromatic systems with a sulfonamide functional group, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-28(25,14-8-9-18-19(11-14)27-13-26-18)22-16-6-2-1-5-15(16)17-12-23-10-4-3-7-20(23)21-17/h1-2,5-6,8-9,11-12,22H,3-4,7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHXIVMIPBTFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.525 μM against HepG2 liver carcinoma cells, highlighting the potential of imidazo derivatives in cancer therapy .

Table 1: Anti-Cancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)
Compound AHepG26.525
Compound BA-42710.97
Compound CLCLC-103H12.40

2. Anti-Inflammatory Activity

The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The modulation of these cytokines suggests that it may be effective in treating inflammatory diseases .

Case Study:
A study involving the administration of the compound in a murine model of inflammation reported a significant reduction in inflammation markers compared to control groups. This indicates its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

While the primary focus has been on anti-cancer properties, some derivatives have demonstrated limited antimicrobial activity against certain bacterial strains. For example, compounds similar to this compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus in preliminary assays .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus12

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazo and sulfonamide groups play critical roles in modulating enzyme activities and interacting with cellular signaling pathways involved in cancer proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives with sulfonamide or related substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Aspects References
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide Imidazo[1,2-a]pyridine core, benzodioxole sulfonamide substituent Not explicitly reported (likely antiviral/anticancer based on analogs) Unique benzodioxole-sulfonamide combination for enhanced electronic properties
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide Trifluoromethylbenzamide substituent Broad pharmacological properties (e.g., kinase inhibition) CF₃ group enhances lipophilicity and metabolic stability
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide Ethyl linker, difluoro/trifluoromethyl groups Anticancer, antiviral Fluorine atoms improve potency and bioavailability
5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide Ethyl, methoxy substituents on benzene sulfonamide Not reported (sulfonamides generally show antimicrobial/anti-inflammatory activity) Methoxy group may enhance solubility
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide Methylsulfanyl benzamide substituent Not reported Sulfur-containing group for potential redox activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Pyridazine core, dihydrobenzodioxine sulfonamide Research compound (unspecified) Pyridazine core alters electronic profile vs. pyridine

Key Comparative Insights

Ethyl or methyl linkers (e.g., ) increase flexibility, which may optimize spatial orientation for receptor binding .

Substituent Effects :

  • Electron-Withdrawing Groups : Trifluoromethyl () and fluoro () substituents enhance lipophilicity and metabolic stability, critical for drug-likeness .
  • Electron-Donating Groups : Methoxy () and methylsulfanyl () groups improve solubility and modulate electronic properties .

Biological Activity Trends: Fluorinated analogs () show pronounced anticancer and antiviral activities, likely due to enhanced membrane permeability and target affinity . Sulfonamide derivatives () are associated with enzyme inhibition (e.g., carbonic anhydrase), though specific data for the target compound remains unexplored .

Multi-step syntheses often require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products .

Preparation Methods

Synthetic Strategies

Synthesis of 2-(2-Aminophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is constructed via cyclocondensation or multicomponent reactions.

Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)

A one-pot GBB-3CR using 2-aminopyridine , 2-azidobenzaldehyde , and tert-butyl isocyanide in the presence of p-toluenesulfonic acid (5 mol%) yields the imidazo[1,2-a]pyridine scaffold (Scheme 1). The reaction proceeds at 60°C in DMF, achieving 85–92% yields. Catalytic Pd(II) enhances cyclization efficiency for fused systems.

Scheme 1 :
$$
\text{2-Aminopyridine} + \text{2-Azidobenzaldehyde} + \text{Isocyanide} \xrightarrow{\text{p-TsOH, DMF}} \text{Imidazo[1,2-a]pyridine}
$$

Fe₃O₄@SiO₂@MOF-199-Catalyzed Cyclization

Magnetic core-shell MOF-199 (5 mol%) catalyzes the coupling of 2-(2-bromophenyl)-1H-imidazole with cyclohexane-1,3-dione in DMF at 60°C, followed by aromatization with DDQ to yield the tetrahydroimidazo[1,2-a]pyridine. Yields reach 71–95% after 20 h (Table 1).

Table 1 : Optimization of Cyclization Conditions

Entry Catalyst Ligand Base Yield (%)
1 MOF-199 (5%) Cs₂CO₃ 14
2 MOF-199 (5%) L-Proline Cs₂CO₃ 91
3 L-Proline Cs₂CO₃ 0

Synthesis of Benzo[d]dioxole-5-sulfonyl Chloride

Benzo[d]dioxole is sulfonated using chlorosulfonic acid (2.5–12 equiv) at 100–130°C. The exothermic reaction requires gradual addition to prevent decomposition. Crude sulfonyl chloride is isolated via ice quenching, yielding 61–72%.

Key Reaction Parameters :

  • Temperature: 120°C
  • Solvent: Neat chlorosulfonic acid
  • Workup: Precipitation in ice/water

Coupling of Fragments

The sulfonamide bond is formed by reacting benzo[d]dioxole-5-sulfonyl chloride with 2-(2-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the presence of triethylamine (2 equiv) in dichloromethane at 0–25°C. Yields range from 68–85% after 12 h (Scheme 2).

Scheme 2 :
$$
\text{Sulfonyl Chloride} + \text{Amine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Sulfonamide}
$$

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 4.5 Hz, 1H, imidazo-H), 6.90–7.20 (m, 6H, aromatic), 5.95 (s, 2H, dioxole-CH₂), 3.10–3.50 (m, 4H, tetrahydro-CH₂).
  • LC-MS : m/z 453.1 [M+H]⁺.
  • XRD : Planar imidazo-pyridine core with a half-chair conformation in the tetrahydro ring.

Comparative Analysis of Methods

Method Yield (%) Catalyst Reaction Time Scalability
GBB-3CR 85–92 p-TsOH 24 h High
MOF-199 Catalysis 71–95 Fe₃O₄@MOF-199 20 h Moderate
Sulfonation 61–72 2 h High

Advantages :

  • GBB-3CR offers atom economy and avoids metal catalysts.
  • MOF-199 is magnetically recoverable, reducing waste.

Limitations :

  • Sulfonation requires stringent temperature control to prevent over-reaction.

Applications and Derivatives

The compound’s sulfonamide group enables bioactivity modulation, particularly in carbonic anhydrase inhibition and ABC transporter regulation . Derivatives with electron-withdrawing substituents on the benzo[d]dioxole ring show enhanced pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves sequential coupling of the tetrahydroimidazo[1,2-a]pyridine core with a sulfonamide-bearing aromatic ring. Key steps include:

  • Nucleophilic substitution to attach the benzo[d][1,3]dioxole-sulfonamide moiety to the phenyl ring.

  • Cyclization under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) to form the imidazo[1,2-a]pyridine core .

  • Purification via column chromatography or recrystallization to achieve >95% purity.

  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .

    Reaction Parameter Typical Conditions Impact on Yield
    SolventDMF or DMSOHigher polarity improves solubility of intermediates
    Temperature80–120°CAccelerates cyclization but risks side reactions
    CatalystPd(PPh₃)₄Reduces reaction time by 30–40%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm sulfonamide (-SO₂NH-) signals (δ 3.1–3.5 ppm). Use DMSO-d₆ or CDCl₃ for solubility .
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to confirm stoichiometry .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Functional Group Modification : Synthesize analogs with substitutions on the benzo[d][1,3]dioxole (e.g., -OCH₃ → -CF₃) or tetrahydroimidazo[1,2-a]pyridine (e.g., halogenation) to assess bioactivity shifts .

  • In Vitro Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence polarization or calorimetry. Correlate IC₅₀ values with electronic/steric properties of substituents .

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets like ATP-binding pockets .

    Analog Modification Biological Assay Key Finding
    -CF₃ substitutionCOX-2 inhibition2× higher potency vs. parent compound
    Halogenation at C-8Kinase inhibitionReduced off-target effects

Q. What strategies are recommended for identifying biological targets and interaction mechanisms?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to recombinant proteins (e.g., KD values for kinase interactions) .
  • Metabolomic Profiling : Treat cell lines with the compound and analyze metabolite shifts via GC-MS to infer pathway modulation .
  • CRISPR Screening : Use genome-wide knockout libraries to identify genes whose loss confers resistance/sensitivity to the compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 55% vs. 95%)?

  • Methodological Answer :

  • Variable Factors : Differences in solvent purity, catalyst loading, or intermediate stability (e.g., oxidation-prone amines).
  • Mitigation :
  • Replicate reactions under strictly controlled anhydrous conditions.
  • Use scavengers (e.g., BHT) to stabilize intermediates during prolonged reactions .
  • Compare NMR spectra of low- vs. high-yield batches to identify by-products (e.g., dimerization) .

Experimental Design Considerations

Q. What controls are essential in biological activity studies?

  • Methodological Answer :

  • Positive Controls : Use established inhibitors (e.g., celecoxib for COX-2 assays) to validate assay sensitivity .
  • Solvent Controls : Treat cells with DMSO at equivalent concentrations to rule out solvent toxicity.
  • Genetic Controls : Include siRNA knockdowns of hypothesized targets to confirm on-mechanism effects .

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